sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is a compound with the molecular formula C8H15NaO2. It is a sodium salt of a carboxylic acid, where the carbon atoms at positions 2, 3, 4, and 5 are isotopically labeled with carbon-13. This isotopic labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate typically involves the isotopic labeling of the precursor molecules. The process begins with the synthesis of 2-propylpentanoic acid, which is then isotopically labeled at the desired positions using carbon-13 labeled reagents. The final step involves the neutralization of the labeled acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize the loss of expensive isotopically labeled materials.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of stable isotope labeling.
Mechanism of Action
The mechanism of action of sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. In reaction mechanism studies, it helps in identifying intermediates and understanding the steps involved in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium propionate-2,3-13C2
- Sodium fumarate-2,3-13C2
- Hexanoic acid-1,2-13C2
- Sodium acetate-13C2
Uniqueness
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is unique due to its specific isotopic labeling at multiple positions, which provides detailed information in tracing studies. This level of labeling is not commonly found in other similar compounds, making it particularly valuable in complex metabolic and reaction mechanism studies.
Properties
CAS No. |
1173021-77-6 |
---|---|
Molecular Formula |
C8H15NaO2 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI Key |
AEQFSUDEHCCHBT-UJNKEPEOSA-M |
Isomeric SMILES |
[13CH3][13CH2]CC(C[13CH2][13CH3])C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.